molecular formula C9H10O5S B3367662 2-(3-Methanesulfonylphenoxy)acetic acid CAS No. 1878-78-0

2-(3-Methanesulfonylphenoxy)acetic acid

Cat. No.: B3367662
CAS No.: 1878-78-0
M. Wt: 230.24 g/mol
InChI Key: WPGSAROSYQXAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Phenoxyacetic Acid Chemistry

The journey of phenoxyacetic acid chemistry began in the late 19th and early 20th centuries, with early investigations focusing on the synthesis and fundamental reactivity of these compounds. A key historical milestone was the discovery of the plant growth-regulating properties of certain phenoxyacetic acids, which led to the development of the first selective herbicides. This discovery not only revolutionized agriculture but also spurred a deeper interest in the biological activities of this class of molecules. Over the decades, the focus of research has expanded significantly, moving beyond agrochemicals to explore their potential in pharmaceuticals and other advanced materials. The evolution of analytical techniques has further enabled a more profound understanding of their structure-activity relationships.

Significance of the Phenoxyacetic Acid Scaffold in Contemporary Organic Synthesis

The phenoxyacetic acid scaffold continues to be a cornerstone in modern organic synthesis due to its synthetic accessibility and the diverse functionalities it can harbor. The ether linkage is relatively stable, and the carboxylic acid group serves as a convenient handle for a wide array of chemical transformations, including amidation, esterification, and reduction. orgsyn.org Furthermore, the phenyl ring can be readily substituted with various functional groups, allowing for the systematic exploration of a vast chemical space. This adaptability has made phenoxyacetic acid derivatives attractive starting materials and key intermediates in the synthesis of complex molecules with desired biological or material properties. orgsyn.org

Overview of the Methanesulfonyl Group as a Functional Moiety

The methanesulfonyl group (CH₃SO₂-), often referred to as a mesyl group, is an important functional moiety in organic chemistry. It is known for its strong electron-withdrawing nature, which can significantly influence the electronic properties of a molecule. This group is typically introduced using methanesulfonyl chloride. The sulfur atom in the methanesulfonyl group is in a high oxidation state, rendering the group highly polar and capable of engaging in strong dipole-dipole interactions and hydrogen bonding as an acceptor. In medicinal chemistry, the incorporation of a methanesulfonyl group can enhance the solubility, metabolic stability, and binding affinity of a drug candidate to its biological target. nih.gov

Research Landscape of 2-(3-Methanesulfonylphenoxy)acetic Acid within Chemical Sciences

The specific compound, this compound, which incorporates both the phenoxyacetic acid scaffold and a methanesulfonyl group at the meta-position of the phenyl ring, represents an interesting target for chemical research. Its structural features suggest a unique combination of properties stemming from its constituent parts.

PropertyValueSource
Molecular Formula C₉H₁₀O₅SPubChem uni.lu
Molecular Weight 230.24 g/mol CymitQuimica mdpi.com
CAS Number 1878-78-0CymitQuimica mdpi.com
Predicted XlogP 0.9PubChem uni.lu
Predicted Hydrogen Bond Donor Count 1PubChem uni.lu
Predicted Hydrogen Bond Acceptor Count 5PubChem uni.lu
Predicted Rotatable Bond Count 4PubChem uni.lu

Table 1: Physicochemical Properties of this compound. The data presented is based on computational predictions.

A comprehensive review of the scientific literature reveals a notable gap in dedicated research on this compound. While the compound is commercially available and its basic properties are predicted, there is a scarcity of published studies detailing its synthesis, characterization, and exploration of its potential applications. This lack of specific data presents a clear opportunity for future research.

Future investigations could focus on:

Development of efficient and scalable synthetic routes: Establishing optimized protocols for the synthesis of this compound would be the first step towards enabling more extensive research.

Thorough spectroscopic and crystallographic characterization: Detailed analysis using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography would provide a solid foundation of its structural and electronic properties.

Exploration of its biological activities: Given the known biological relevance of both the phenoxyacetic acid scaffold and the methanesulfonyl group, screening this compound for various biological activities, such as herbicidal, pesticidal, or pharmacological effects, could yield interesting results.

Investigation as a building block in materials science: The presence of both a carboxylic acid and a sulfonyl group could make it a valuable monomer or precursor for the synthesis of novel polymers or functional materials.

A deeper mechanistic and synthetic understanding of this compound is crucial for unlocking its full potential. Understanding the influence of the meta-substituted methanesulfonyl group on the reactivity of the phenoxyacetic acid core is of fundamental importance. Mechanistic studies could elucidate how this electron-withdrawing group affects the acidity of the carboxylic acid, the nucleophilicity of the phenoxy oxygen, and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution.

From a synthetic perspective, a more profound understanding will enable the rational design of derivatives with tailored properties. For instance, knowledge of its reactivity would facilitate the selective modification of different parts of the molecule, leading to the creation of libraries of related compounds for structure-activity relationship studies. This deeper understanding is a prerequisite for any systematic exploration of its potential applications in medicinal chemistry, agrochemistry, or materials science. The study of related compounds, such as the dopamine (B1211576) transmission modulator 2-(3-Fluoro-5-Methanesulfonyl-phenoxy)Ethylamine (IRL790), highlights the potential of the methanesulfonylphenoxy moiety in biologically active molecules, further underscoring the need for a more thorough investigation of the title compound. nih.gov

Properties

IUPAC Name

2-(3-methylsulfonylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-15(12,13)8-4-2-3-7(5-8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGSAROSYQXAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879479
Record name Phenoxyacetic acid,m-methylsufonyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Methanesulfonylphenoxy Acetic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-(3-methanesulfonylphenoxy)acetic acid, the most logical retrosynthetic disconnection is at the ether C-O bond. This bond can be disconnected in two ways, leading to two potential synthetic routes.

Route A involves disconnecting the bond between the phenoxy oxygen and the methylene (B1212753) carbon of the acetic acid group. This leads to 3-methanesulfonylphenol and a two-carbon synthon representing the acetic acid group, such as a haloacetic acid derivative. This is the most common and convergent approach for this class of compounds.

Route B would involve the disconnection of the aryl carbon-oxygen bond, leading to a hypothetical aryl cation or an activated aryl halide and a hydroxyacetic acid derivative. This approach is generally less favored due to the higher energy barrier for the formation of the aryl-oxygen bond under these conditions.

Therefore, the most viable synthetic strategy, as suggested by the retrosynthetic analysis, commences with 3-methanesulfonylphenol as the key starting material.

Strategies for Phenoxy Ether Formation

The formation of the phenoxy ether linkage is the cornerstone of the synthesis of this compound. Several established methods can be employed for this transformation.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including phenoxyacetic acids. edubirdie.comorgchemres.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. edubirdie.com In the context of synthesizing this compound, this would involve the reaction of 3-methanesulfonylphenoxide with a haloacetic acid or its ester.

The general mechanism involves the deprotonation of the phenol (B47542), 3-methanesulfonylphenol, with a suitable base to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the haloacetic acid derivative, displacing the halide and forming the ether bond.

Common bases used for the deprotonation of phenols in Williamson ether synthesis include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). researchgate.netmiracosta.edu The choice of solvent is also crucial and can range from polar protic solvents like water and ethanol (B145695) to polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972), depending on the specific reactants and conditions. orgchemres.orgresearchgate.net

A typical procedure would involve dissolving 3-methanesulfonylphenol in a suitable solvent with a base, followed by the addition of chloroacetic acid or an ester like ethyl chloroacetate (B1199739). The reaction mixture is often heated to facilitate the reaction. researchgate.netmiracosta.edu Subsequent workup, including acidification, is necessary to isolate the final carboxylic acid product.

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis of Phenoxyacetic Acids

Phenol ComponentAlkylating AgentBaseSolventGeneral Conditions
Substituted Phenol (e.g., 3-methanesulfonylphenol)Chloroacetic acid or Ethyl chloroacetateNaOH, KOH, K2CO3Water, Ethanol, Acetone, DMFHeating/Reflux

Catalytic Coupling Reactions for Aryl-Oxygen Bond Formation

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. While the Williamson ether synthesis is robust, catalytic methods can sometimes offer milder reaction conditions and broader substrate scope.

Copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are prominent examples of such reactions, which have been adapted for ether synthesis. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol.

For the synthesis of this compound, a catalytic approach could theoretically involve the coupling of 3-bromo or 3-iodo-phenyl methyl sulfone with a hydroxyacetate derivative. However, the more common strategy for phenoxyacetic acids remains the Williamson ether synthesis due to the ready availability of the starting materials and the efficiency of the reaction.

Introduction of the Acetic Acid Moiety

The introduction of the acetic acid functional group is intrinsically linked to the ether formation step in the most common synthetic routes.

Alkylation Reactions at the Phenoxy Oxygen

As described in the Williamson ether synthesis, the most direct method for introducing the acetic acid moiety is through the alkylation of the phenoxide with a haloacetic acid or its ester. The use of chloroacetic acid or bromoacetic acid directly yields the carboxylic acid after an acidic workup.

Alternatively, using an ester of a haloacetic acid, such as ethyl chloroacetate or methyl bromoacetate (B1195939), results in the formation of the corresponding ester of this compound. This ester can then be hydrolyzed to the final carboxylic acid product. This two-step approach (alkylation followed by hydrolysis) can sometimes offer advantages in terms of purification and handling of the intermediates. The hydrolysis is typically carried out under basic conditions (e.g., using NaOH or KOH) followed by acidification.

Table 2: Comparison of Alkylating Agents for Acetic Acid Moiety Introduction

Alkylating AgentInitial ProductSubsequent StepAdvantages
Chloroacetic AcidThis compound (as salt)AcidificationDirect, one-pot synthesis
Ethyl ChloroacetateEthyl 2-(3-methanesulfonylphenoxy)acetateBase-mediated hydrolysis followed by acidificationEasier purification of the intermediate ester

Alternative Carboxylic Acid Functionalization Methods

While alkylation with haloacetic acid derivatives is the predominant method, other strategies for introducing a carboxylic acid group could theoretically be employed, although they are less common for this specific class of compounds.

One hypothetical alternative could involve the formation of the ether with a precursor to the acetic acid group, which is later converted to the carboxylic acid. For instance, the phenoxide could be reacted with an alkyl halide containing a terminal alkyne or a protected aldehyde. Subsequent oxidation or functional group manipulation would then yield the desired carboxylic acid. However, these multi-step approaches are generally less efficient than the direct alkylation with a haloacetic acid derivative.

Incorporation of the Methanesulfonyl Group

The introduction of the methanesulfonyl group onto the aromatic ring is a critical step in the synthesis of the target compound. This can be achieved at different stages of the synthetic sequence, using precursors such as phenoxyacetic acid itself or appropriately substituted phenol derivatives. The choice of method depends on the available starting materials, desired regioselectivity, and compatibility with other functional groups present in the molecule.

Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto an aromatic ring. wikipedia.org In this context, a sulfonyl group can be installed by treating an aromatic precursor with a potent sulfonating agent.

A common approach is chlorosulfonation, which utilizes chlorosulfonic acid (ClSO₃H) to introduce a chlorosulfonyl (-SO₂Cl) group. researchgate.net This intermediate can then be converted to the desired methanesulfonyl group. For a substrate like phenoxyacetic acid, the ether and carboxylic acid groups influence the regiochemical outcome of the substitution. The oxyacetic acid substituent is generally an ortho, para-director. However, direct chlorosulfonation of substituted phenoxyacetic acids has been reported to be challenging and sometimes unsuccessful, necessitating the use of the corresponding amides to facilitate the reaction. researchgate.net

The general mechanism for electrophilic sulfonation involves the generation of an electrophile, such as SO₃ or its protonated form HSO₃⁺, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 1: Electrophilic Sulfonylation Reagents

Reagent Description Reference
Fuming Sulfuric Acid (H₂SO₄ + SO₃) A strong sulfonating agent where SO₃ is the active electrophile. masterorganicchemistry.com masterorganicchemistry.com

Subsequent reaction of the resulting aryl sulfonyl chloride with a methylating agent (e.g., a Grignard reagent or an organocadmium compound) followed by workup, or reduction to a sulfinic acid followed by methylation, would be required to form the methanesulfonyl group.

A widely used and reliable method for preparing sulfones is the oxidation of the corresponding thioether (sulfide). This strategy involves the synthesis of a thioether precursor, such as 2-(3-(methylthio)phenoxy)acetic acid, followed by oxidation. This approach offers excellent control over the position of the sulfonyl group, as the thioether is typically introduced via nucleophilic substitution or by functionalizing a pre-existing thiol group.

The oxidation proceeds in two stages: the thioether is first oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone. A variety of oxidizing agents can accomplish this transformation, and the choice of reagent can allow for isolation of the intermediate sulfoxide if desired.

Table 2: Common Reagents for Thioether to Sulfone Oxidation

Oxidizing Agent Typical Conditions
Hydrogen Peroxide (H₂O₂) Often used in acetic acid or other solvents; can be catalyzed by acids or metal complexes.
meta-Chloroperoxybenzoic acid (m-CPBA) A highly effective and common reagent, typically used in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature.
Potassium Permanganate (KMnO₄) A strong oxidizing agent, requires careful control of stoichiometry and conditions to avoid over-oxidation.

This method is advantageous because the precursor, 2-(3-(methylthio)phenoxy)acetic acid, can be readily prepared, for example, by the Williamson ether synthesis between 3-(methylthio)phenol and an α-haloacetate, followed by hydrolysis.

Nucleophilic aromatic substitution (SNAr) provides another pathway to form the C-S or C-O bond necessary for the target structure. wikipedia.org This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups, such as a nitro or sulfonyl group, positioned ortho or para to a good leaving group (typically a halide). masterorganicchemistry.com

One SNAr strategy would involve the reaction of the sodium salt of 3-mercaptophenoxyacetic acid with methyl iodide, where the sulfonyl group is absent and formed later by oxidation. A more direct SNAr approach to form the sulfone would be the reaction of a suitable phenoxide with an aryl halide already containing the methanesulfonyl group. For instance, the reaction of the anion of ethyl glycolate (B3277807) with 1-fluoro-3-methanesulfonylbenzene could be envisioned. The methanesulfonyl group acts as a powerful meta-director and activator for nucleophilic attack at the positions ortho and para to it. However, for a leaving group at the 1-position and a sulfone at the 3-position, the ring is not optimally activated for a standard SNAr mechanism. masterorganicchemistry.com

An alternative SNAr pathway could involve the reaction of 3-hydroxyphenoxyacetic acid with a reagent that can introduce the methanesulfonyl group via nucleophilic attack, though this is less common. A more plausible route involves the reaction of 3-halophenoxyacetic acid derivatives with a sulfinate salt, such as sodium methanesulfinate, often catalyzed by copper.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com However, some SNAr reactions may also proceed through a concerted mechanism. nih.govnih.gov

Table 3: Potential SNAr Strategies

Nucleophile Electrophile Key Bond Formed
3-Methanesulfonylphenoxide Ethyl bromoacetate Ether (C-O)
Sodium salt of 2-mercaptophenoxyacetic acid Methyl iodide Thioether (S-C)

Multi-Step Synthetic Routes to the Compound

A sequential, or linear, synthesis builds the molecule step-by-step from a simple starting material. A logical starting point could be a substituted phenol or a phenoxyacetic acid derivative. google.comniscpr.res.in

One plausible sequential route begins with 3-mercaptophenol:

Thioether Formation: The thiol group of 3-mercaptophenol is first methylated using a reagent like methyl iodide or dimethyl sulfate (B86663) under basic conditions to yield 3-(methylthio)phenol.

Etherification: The phenolic hydroxyl group of 3-(methylthio)phenol is then alkylated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, via the Williamson ether synthesis. This reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to afford ethyl 2-(3-(methylthio)phenoxy)acetate.

Oxidation: The thioether moiety of the resulting ester is oxidized to the corresponding sulfone using an oxidizing agent like m-CPBA or H₂O₂ in acetic acid. This step yields ethyl 2-(3-methanesulfonylphenoxy)acetate.

Hydrolysis: The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating with an aqueous base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the final product, this compound. truman.edu

For the synthesis of this compound, a convergent strategy would involve the preparation of two key intermediates:

Fragment A: 3-Methanesulfonylphenol

Fragment B: An activated acetic acid synthon, such as ethyl bromoacetate.

The synthesis of Fragment A, 3-methanesulfonylphenol, could start from 3-aminophenol. Diazotization followed by reaction with SO₂ in the presence of a copper(I) chloride catalyst would yield 3-hydroxybenzenesulfonyl chloride. Subsequent reduction and methylation would provide the required methanesulfonylphenol. Alternatively, it could be prepared from 3-bromophenol (B21344) via copper-catalyzed coupling with sodium methanesulfinate.

The key coupling step involves the reaction of these two fragments. nih.gov The Williamson ether synthesis is again the reaction of choice. 3-Methanesulfonylphenol is deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile, displacing the bromide from ethyl bromoacetate to form ethyl 2-(3-methanesulfonylphenoxy)acetate. The final step, as in the sequential route, is the hydrolysis of the ester to the carboxylic acid. nih.gov This convergent approach can be highly efficient as it allows for the large-scale preparation of the key fragments before the final coupling and hydrolysis steps.

Optimization of Reaction Conditions and Yield

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly influence the outcome of the synthesis of this compound. The solvent's role extends beyond simply dissolving reactants; it affects reaction rates and equilibrium positions by stabilizing transition states and intermediates. In Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they effectively solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion.

Studies on related syntheses have shown that solvent acidity can also be a critical factor. researchgate.net The reaction kinetics, which describe the rate at which reactants are converted into products, are directly influenced by the solvent system. Understanding these kinetics is essential for process control and optimization. Real-time monitoring techniques, such as in-line Fourier-transform infrared spectroscopy (FT-IR), can be employed to track the concentration of species throughout the reaction, providing valuable data to determine the reaction order, rate constants, and activation energy. researchgate.net This information allows chemists to optimize reaction times, preventing the formation of degradation products that can occur with prolonged heating.

Table 1: Illustrative Effect of Solvent on Reaction Yield This table presents hypothetical data to illustrate the impact of solvent choice on the yield of a phenoxyacetic acid synthesis.

EntrySolventDielectric Constant (20°C)Reaction Time (h)Hypothetical Yield (%)
1Acetone211265
2Acetonitrile (B52724)37878
3Dimethylformamide (DMF)37692
4Dimethyl Sulfoxide (DMSO)47695

Catalyst Screening and Ligand Design in Coupling Reactions

While the classic synthesis of phenoxyacetic acids is often a nucleophilic substitution, alternative routes may involve metal-catalyzed coupling reactions. In such cases, the selection of the catalyst and associated ligands is paramount. Catalyst screening involves testing a variety of metals and ligand combinations to identify the most active and selective system. Transition metals like palladium, copper, and rhodium are commonly used in cross-coupling reactions to form C-O bonds. osti.gov

Ligands are organic molecules that bind to the metal center, modifying its electronic and steric properties. This modification can enhance catalyst stability, activity, and selectivity. google.com For instance, in a hypothetical copper-catalyzed synthesis of this compound, various nitrogen- or phosphorus-based ligands could be screened. The goal is to find a ligand that promotes the desired reductive elimination step to form the ether linkage while suppressing side reactions.

Table 2: Conceptual Catalyst/Ligand Screening Matrix This table provides a conceptual framework for screening catalysts and ligands for a hypothetical C-O coupling reaction to form the target compound.

EntryMetal Source (mol%)Ligand (mol%)Temperature (°C)Hypothetical Yield (%)
1CuI (10)None10045
2CuI (10)L-Proline (20)10075
3CuI (10)Phenanthroline (20)10088
4Pd(OAc)₂ (5)Xantphos (10)12091
5Pd(OAc)₂ (5)DPEPhos (10)12085

Temperature and Pressure Optimization

Temperature is a critical variable that dictates the rate of reaction. According to kinetic theory, higher temperatures generally lead to faster reactions. However, an optimal temperature must be found, as excessive heat can lead to thermal degradation of reactants, intermediates, or the final product, resulting in lower yields and increased impurity levels. researchgate.net Optimization studies systematically vary the temperature to find the ideal balance between reaction rate and selectivity. researchgate.net

Pressure is typically a significant factor in reactions that involve gaseous reagents or products. For the synthesis of this compound, the primary ether formation and hydrolysis steps are usually conducted at atmospheric pressure. However, if the synthesis of a precursor, such as the acetic acid moiety, involves a carbonylation reaction, pressure becomes a crucial parameter to optimize to ensure a sufficient concentration of gaseous reactants like carbon monoxide in the liquid phase. osti.govresearchgate.net

Table 3: Example of Temperature Optimization This table presents hypothetical data showing how yield can vary with reaction temperature.

EntryTemperature (°C)Reaction Time (h)Hypothetical Yield (%)Notes
125 (Room Temp)24<10Reaction too slow
2501247Incomplete conversion
380692Optimal balance of rate and yield
4100485Increased byproduct formation
5120470Significant degradation observed

Advanced Synthetic Techniques

To meet the demands of modern chemical manufacturing for efficiency, safety, and sustainability, advanced synthetic techniques are increasingly being adopted. Microwave-assisted synthesis and continuous-flow processing offer significant advantages over traditional batch methods for the production of phenoxyacetic acids.

Microwave-Assisted Synthesis in Phenoxyacetic Acid Production

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions directly and efficiently. Unlike conventional heating where heat is transferred slowly from an external source, microwaves transfer energy directly to polar molecules in the reaction mixture. This rapid, localized heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. psu.edunih.gov

For the production of phenoxyacetic acids, this technique can lead to higher yields, improved product purity, and reduced energy consumption. researchgate.net The use of microwave irradiation is considered a green chemistry approach because it enhances reaction efficiency and minimizes waste. nih.govnih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis This table provides an illustrative comparison based on findings for similar heterocyclic syntheses. nih.govnih.gov

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 8 - 12 hours10 - 20 minutes
Hypothetical Yield 70%93%
Energy Consumption HighLow
Process Control Less precise temperature controlPrecise and rapid temperature control
Green Aspect Higher PMI (Process Mass Intensity)Lower PMI, higher Atom Economy

Continuous-Flow Synthesis for Scalability

Continuous-flow chemistry is a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality. mdpi.com

Principles of Atom Economy and Green Chemistry in Synthesis Design

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis pathway. This involves the reaction of a substituted phenol with an α-haloacetate, followed by hydrolysis of the resulting ester. The design of this synthesis can be critically evaluated through the lens of green chemistry and atom economy to optimize efficiency and minimize environmental impact.

The primary reaction sequence involves two main steps:

Ether Formation: 3-(Methanesulfonyl)phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the halide from an alkyl α-haloacetate (e.g., ethyl chloroacetate).

Hydrolysis: The resulting ester, ethyl 2-(3-methanesulfonylphenoxy)acetate, is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

From a green chemistry perspective, several factors are considered:

Atom Economy: The Williamson ether synthesis step itself is a substitution reaction. While it can be high-yielding, it is not perfectly atom-economical as it generates a stoichiometric amount of a salt byproduct (e.g., sodium chloride). The subsequent hydrolysis step incorporates a water molecule but also consumes an acid or base, which must be neutralized, adding to the waste stream.

Solvents and Reagents: The choice of solvent is critical. While traditional syntheses might use volatile organic compounds (VOCs), greener approaches would favor water, ethanol, or ionic liquids. researchgate.net The use of strong, corrosive bases like sodium hydroxide is common but presents handling risks.

Catalysis: Phase-transfer catalysts (PTCs) can be employed to facilitate the ether synthesis under milder conditions, often improving reaction rates and allowing for the use of less hazardous bases or a biphasic system, which simplifies product separation.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted synthesis is one potential avenue for accelerating such reactions.

Table 1: Green Chemistry Analysis of the Williamson Ether Synthesis for this compound

PrincipleApplication & Considerations
Atom Economy The etherification step produces a salt byproduct (e.g., NaCl), reducing atom economy. The hydrolysis step has better atom economy but requires subsequent neutralization.
Safer Solvents Traditional solvents like DMF or acetonitrile can be replaced with greener alternatives such as ethanol, water (with a PTC), or recyclable ionic liquids. researchgate.net
Energy Efficiency Reactions can be optimized for lower temperatures. Microwave irradiation can potentially reduce reaction times and energy input compared to conventional heating.
Use of Catalysis Phase-transfer catalysts can enable the use of milder bases and improve reaction efficiency in two-phase systems, simplifying workup and reducing solvent use.
Waste Prevention Minimizing side reactions through optimized conditions and purifying via crystallization rather than chromatography can significantly reduce solvent waste.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of specific precursors. The primary building blocks are a substituted phenol bearing a sulfonyl group and an α-haloacetate reagent.

Preparation of Substituted Phenols

The key precursor for this synthesis is 3-(Methanesulfonyl)phenol . The most direct and common method for its preparation is the oxidation of its thioether analog, 3-(methylthio)phenol.

This transformation involves the conversion of the sulfide (B99878) (-S-) group to a sulfone (-SO₂-) group. This requires a strong oxidizing agent capable of a two-step oxidation (sulfide to sulfoxide, then sulfoxide to sulfone).

Common laboratory-scale oxidizing agents for this purpose include:

Oxone®: A stable, easily handled triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active oxidant. It is effective in polar solvents like ethanol/water mixtures. chemicalbook.com

Sodium Periodate (NaIO₄): This reagent can be used for the oxidation, sometimes in a stepwise manner, to control the oxidation level.

Hydrogen Peroxide (H₂O₂): Often used with a catalyst (e.g., a tungsten-based catalyst) to achieve the full oxidation to the sulfone.

The general reaction is the oxidation of the starting thio-phenol. A typical procedure involves dissolving the 3-(methylthio)phenol in a solvent like aqueous methanol (B129727) or ethanol and adding the oxidant portion-wise while controlling the temperature. chemicalbook.com

Table 2: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Oxone® Ethanol/Water, Room TemperatureHigh yield, stable solid, environmentally benign byproducts. chemicalbook.comCan be aggressive; may require careful control of addition.
Sodium Periodate Aqueous Methanol, 0°C to Room TemperatureSelective and controllable. Often requires multiple additions and long reaction times; generates iodine waste.
Hydrogen Peroxide / Catalyst Acetic Acid or other solvents, with W or Mo catalystInexpensive primary oxidant (H₂O₂), water is the only byproduct.Requires a metal catalyst which may need to be removed from the product.

Synthesis of α-Haloacetates and Related Reagents

The second key component is an α-haloacetate, which functions as the electrophile in the Williamson ether synthesis. These are esters of α-haloacetic acids (e.g., chloroacetic acid, bromoacetic acid). wikipedia.org

These reagents are typically prepared by one of two main routes:

Direct Halogenation of Acetic Esters: An acetic ester (e.g., ethyl acetate) can be directly halogenated. For example, reaction with chlorine (Cl₂) can produce ethyl chloroacetate. wikipedia.org

Esterification of α-Haloacetic Acids: The corresponding α-haloacetic acid is reacted with an alcohol under acidic conditions. The haloacetic acids themselves are produced industrially, for instance, by the hydrolysis of trichloroethylene (B50587) or by the direct halogenation of acetic acid, sometimes using a catalyst like phosphorus trichloride (B1173362) in the Hell-Volhard-Zelinsky halogenation. wikipedia.org

These compounds are potent alkylating agents due to the electron-withdrawing effect of both the carbonyl group and the adjacent halogen, which makes the α-carbon highly susceptible to nucleophilic attack. wikipedia.org For laboratory preparations, the α-haloacetate ester is often used directly. For industrial processes, the synthesis may start from the sodium salt of the halo-acid, such as sodium chloroacetate.

Table 3: Common α-Halo Reagents for Ether Synthesis

ReagentFormulaCommon Preparation RouteRole in Synthesis
Ethyl Chloroacetate ClCH₂COOCH₂CH₃Esterification of chloroacetic acid or direct chlorination of ethyl acetate. wikipedia.orgAlkylating agent for phenoxide nucleophile.
Methyl Bromoacetate BrCH₂COOCH₃Esterification of bromoacetic acid.More reactive alkylating agent than the chloride.
Sodium Chloroacetate ClCH₂COONaNeutralization of chloroacetic acid.Used in aqueous conditions, often with a PTC.

Routes to Sulfonyl-Bearing Aromatic Precursors

The introduction of the methanesulfonyl group onto an aromatic ring is a key synthetic challenge. Besides the direct oxidation of a pre-existing thioether, several other fundamental strategies exist for forming aryl sulfones. tandfonline.com

Oxidation of Aryl Sulfides: As described for 3-(methanesulfonyl)phenol, this is a widely used and reliable method. It involves the formation of a carbon-sulfur bond first, followed by oxidation. tandfonline.com This route is often preferred when the corresponding thiol or thioether precursor is readily available.

Friedel-Crafts Sulfonylation: This reaction involves the direct sulfonylation of an aromatic ring with a sulfonyl chloride (e.g., methanesulfonyl chloride) using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The regioselectivity is governed by the existing substituents on the aromatic ring. For a precursor like phenol, direct sulfonylation can be complicated by side reactions and catalyst deactivation by the hydroxyl group.

Alkylation of Sulfinic Acid Salts: An alkali metal salt of an arenesulfinic acid (Ar-SO₂Na) can be reacted with an alkylating agent (e.g., methyl iodide) to form the aryl methyl sulfone. researchgate.net This requires the prior synthesis of the arenesulfinic acid, which can be prepared by reduction of a sulfonyl chloride.

Modern Cross-Coupling Reactions: Contemporary methods include transition-metal-catalyzed reactions, such as the palladium-catalyzed coupling of arylboronic acids with arylsulfonyl chlorides or the copper-catalyzed coupling of arylboronic acids with sulfinic acid salts. organic-chemistry.org These methods offer high efficiency and broad functional group tolerance. organic-chemistry.orgacs.org

Table 4: General Synthetic Routes to Aryl Sulfones

MethodReactantsConditionsKey Features
Sulfide Oxidation Aryl sulfide, Oxidant (Oxone®, H₂O₂, etc.)Varies with oxidant (e.g., RT in EtOH/H₂O). chemicalbook.comReliable, high-yielding, depends on sulfide availability. tandfonline.com
Friedel-Crafts Sulfonylation Arene, Sulfonyl Chloride, Lewis Acid (AlCl₃)Anhydrous, often in chlorinated solvents.Direct C-S bond formation; regioselectivity can be an issue.
Sulfinate Alkylation Arenesulfinate salt, Alkyl HalidePolar solvents, sometimes with PTC or in ionic liquids. researchgate.netForms the S-C(alkyl) bond on a pre-formed sulfinate. tandfonline.com
Cross-Coupling Aryl Boronic Acid, Sulfonyl Chloride / Sulfinate Salt, Metal Catalyst (Pd, Cu)Mild conditions, often with a base and ligand. organic-chemistry.orgacs.orgModern, highly versatile, and functional group tolerant. organic-chemistry.org

Chemical Reactivity and Transformations of 2 3 Methanesulfonylphenoxy Acetic Acid

Reactions of the Phenoxy Ether Linkage

Aryl ethers, such as the phenoxy ether in 2-(3-Methanesulfonylphenoxy)acetic acid, are known for their chemical stability. The cleavage of the C-O ether bond requires harsh conditions. researchgate.net The most common method involves treatment with strong, non-oxidizing acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the less sterically hindered carbon—in this case, the methylene (B1212753) (CH₂) carbon of the acetic acid side chain. This would produce 3-methanesulfonylphenol and a haloacetic acid.

Another powerful reagent for cleaving aryl ethers is the Lewis acid boron tribromide (BBr₃). This reaction can often be carried out at lower temperatures than with HBr or HI. Enzymatic cleavage by certain peroxygenase enzymes has also been demonstrated for various ethers, proceeding via a two-electron oxidation mechanism, although this is a specialized biochemical reaction. nih.gov

Rearrangement Reactions Involving the Aryl Ether

The aryl ether linkage in this compound presents a potential site for rearrangement reactions, although such transformations often require specific structural features and conditions not inherently present in the parent molecule. Two notable sigmatropic rearrangements applicable to ethers are the Claisen and the researchgate.netwikipedia.org-Wittig rearrangements.

The Claisen rearrangement is a thermal, pericyclic reaction specific to allyl aryl ethers or allyl vinyl ethers. libretexts.org It proceeds through a concerted, six-membered cyclic transition state to form a C-C bond between the allyl group and the aromatic ring. libretexts.org Since this compound does not possess an allyl group, it would not undergo a classical Claisen rearrangement. Modification of the acetic acid side chain to an allyl ether, however, would introduce the necessary functionality for this transformation.

The researchgate.netwikipedia.org-Wittig rearrangement is another sigmatropic reaction that transforms an allylic ether into a homoallylic alcohol under strongly basic conditions. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a carbon atom adjacent (alpha) to the ether oxygen, forming a carbanion which then rearranges. wikipedia.org For this compound, the carbon alpha to the ether oxygen is the methylene carbon of the acetic acid side chain. Deprotonation at this site could potentially initiate a rearrangement, though it competes with the more favorable deprotonation of the carboxylic acid. The reaction is a concerted, pericyclic process that typically occurs at low temperatures to favor the researchgate.netwikipedia.org-shift over the competing researchgate.netwikipedia.org-Wittig rearrangement. wikipedia.orgorganic-chemistry.org

Transformations Involving the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing substituent that significantly influences the molecule's reactivity. Its transformations primarily involve reactions at the sulfur center or its role in aromatic substitution reactions.

Reactions at the Sulfur Center (e.g., Reduction)

The sulfonyl group can be removed from the aromatic ring through reductive desulfonylation. wikipedia.org These reactions cleave the carbon-sulfur bond and typically employ reducing agents such as active metals or metal amalgams. wikipedia.org Mechanistic studies suggest that these reductions can proceed via electron transfer to the sulfone, leading to fragmentation into a sulfinate anion and an organic radical. wikipedia.org The more stable of the two possible organic radicals is preferentially formed, which in the case of an aryl alkyl sulfone, leads to the cleavage of the S-alkyl bond over the S-aryl bond. wikipedia.org

Table 1: General Conditions for Reductive Desulfonylation of Aryl Sulfones

Reagent System Description Reference
Sodium Amalgam (Na/Hg) An active metal amalgam used for the reductive cleavage of C-S bonds in sulfones. wikipedia.org
Aluminum Amalgam (Al/Hg) Another active metal amalgam effective for desulfonylation reactions. wikipedia.org
Samarium(II) Iodide (SmI₂) A single-electron transfer reagent capable of reducing sulfones. wikipedia.org

Role as a Leaving Group or Activating Group in Substitution Reactions

The methanesulfonyl group is a strong activating group for nucleophilic aromatic substitution (SNAr) due to its electron-withdrawing nature. wikipedia.orgmasterorganicchemistry.com It helps to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. libretexts.org For an SNAr reaction to occur, a good leaving group must be present on the aromatic ring, typically positioned ortho or para to the activating group. masterorganicchemistry.comlibretexts.org

While not a typical leaving group like a halide, the sulfonyl or sulfinyl groups can be displaced in certain nucleophilic aromatic substitution reactions. rsc.org The mobility of these groups as leaving groups is influenced by electronic and steric effects within the molecule. rsc.org Furthermore, the sulfonyl group can be converted into a sulfinate, which can act as a leaving group in transition metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts. rsc.org

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is governed by the combined electronic effects of its two substituents: the meta-positioned methanesulfonyl group and the phenoxyacetic acid group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the substituents already present.

-OCH₂COOH group: The ether oxygen has lone pairs of electrons that it can donate to the ring through resonance, making it an activating group and an ortho, para-director. libretexts.org

-SO₂CH₃ group: The methanesulfonyl group is strongly electron-withdrawing through both induction and resonance, making it a deactivating group and a meta-director. libretexts.orgyoutube.com

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core (e.g., Suzuki-Miyaura, Heck, Stille)

The aromatic core of this compound, while influenced by the electron-withdrawing methanesulfonyl group, can participate in several palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. However, the presence of the deactivating sulfonyl group can necessitate specific catalytic systems and reaction conditions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organoboron reagent with an organic halide or triflate. While direct coupling at an unsubstituted C-H bond of the phenoxy ring is challenging, the reaction can be applied to halogenated derivatives of this compound. More significantly, the methanesulfonyl group itself can act as a leaving group in some cross-coupling reactions, although this typically requires harsh conditions. A more common strategy involves the use of aryl sulfonates, such as tosylates or mesylates, as the electrophilic partner. In the case of this compound, the sulfonyl group is a diaryl or alkyl aryl sulfone, which can also participate in Suzuki-Miyaura coupling under specific nickel or palladium catalysis nih.govrsc.orgresearchgate.net. For instance, nickel-catalyzed Suzuki-Miyaura reactions of aryl sulfonates with arylboronic acids have been achieved at room temperature nih.gov.

ElectrophileNucleophileCatalyst SystemBaseSolventProductRef
Aryl SulfamateArylboronic AcidNiCl₂(PCy₃)₂K₃PO₄TolueneBiaryl nih.gov
Aryl ImidazolylsulfonatePotassium AryltrifluoroborateOxime palladacycleEt₃NWaterBiaryl mdpi.com
Heteroaryl SulfamatePyridinyl Boronic AcidNiCl₂(PCy₃)₂K₃PO₄TolueneHeterobiaryl nih.gov

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene wikipedia.org. For this compound, this would typically involve a pre-functionalized halogenated derivative. The electron-withdrawing nature of the methanesulfonyl group can influence the regioselectivity of the alkene insertion. Research on the Heck reaction of aryl sulfones has shown that they can be challenging substrates. However, vinyl sulfones have been successfully used in Heck-type reactions with aryl bromides, indicating the compatibility of the sulfone moiety with palladium catalysis under certain conditions organic-chemistry.orgresearchgate.netorganic-chemistry.org. The reaction of a halogenated derivative of this compound with an alkene would be expected to proceed, though specific conditions may need to be optimized.

Aryl HalideAlkeneCatalystBaseSolventProductRef
IodobenzeneStyrenePd(OAc)₂ / PPh₃K₂CO₃Methanol (B129727)Stilbene wikipedia.org
Aryl BromideMethyl vinyl sulfonePalladium-Tedicyp complexNaOAcDMFE-[2-(Methylsulfonyl)vinyl]benzene derivative organic-chemistry.org
Aryl HalideAcrylatePd(OAc)₂Et₃NAcetonitrile (B52724)Substituted acrylate mdpi.com

Stille Reaction:

The Stille reaction couples an organotin compound with an organic halide or sulfonate wikipedia.orglibretexts.org. Similar to the Suzuki-Miyaura and Heck reactions, application to this compound would likely require prior halogenation of the aromatic ring. Aryl sulfonates, including mesylates and tosylates, have been successfully employed as electrophiles in Stille cross-coupling reactions using specific palladium-phosphine catalyst systems nih.gov. This demonstrates the feasibility of using sulfonate-activated derivatives of the title compound for C-C bond formation. The reaction tolerates a variety of functional groups, although the toxicity of organotin reagents is a significant drawback wikipedia.orglibretexts.orgnih.gov.

ElectrophileOrganotin ReagentCatalyst SystemAdditiveSolventProductRef
Aryl MesylateArylstannanePd(OAc)₂ / XPhosCsFt-BuOHBiaryl nih.gov
Aryl TosylateHeteroarylstannanePd(OAc)₂ / XPhosCsFt-BuOHHeterobiaryl nih.gov
Aryl HalideVinylstannanePd(PPh₃)₄LiClTHFStyrene derivative harvard.edu

Derivatization Strategies for Functional Group Diversification

The presence of the carboxylic acid and the methanesulfonylphenoxy moiety in this compound offers multiple avenues for chemical derivatization to explore and modulate its chemical properties.

Synthetic Routes to Analogues with Modified Acetic Acid Chains

The carboxylic acid group is a primary site for derivatization. Standard organic transformations can be employed to generate a wide array of analogues with modified acetic acid chains.

Ester and Amide Formation: The carboxyl group can be readily converted into esters and amides through reactions with various alcohols and amines, respectively. These reactions are typically facilitated by activating agents such as thionyl chloride to form an acyl chloride intermediate, or by using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) nih.govrsc.orgresearchgate.net. The synthesis of ester and amide derivatives of related phenoxyacetic acids has been widely reported as a strategy to modify the physicochemical properties of the parent compound nih.govresearchgate.net.

A general scheme for the synthesis of ester and amide derivatives is as follows:

Esterification: this compound can be reacted with an alcohol (R-OH) in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent to yield the corresponding ester.

Amidation: Reaction with an amine (R-NH₂) using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDAC affords the corresponding amide.

Starting MaterialReagentReaction TypeProductRef
This compoundR-OH / H⁺Esterification2-(3-Methanesulfonylphenoxy)acetate ester nih.gov
This compoundR-NH₂ / EDACAmidationN-substituted-2-(3-methanesulfonylphenoxy)acetamide nih.govrsc.org
Indomethacin (a carboxylic acid)Various aminesAmidationIndomethacin amides nih.gov
Phenylacetic acid derivativesH₂NOH·HClAmidationPhenylacetohydroxamic acids researchgate.net

Aromatic Ring Functionalization for Exploring Chemical Property Modulation

Functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The methanesulfonyl group (-SO₂CH₃) is a deactivating, meta-directing group due to its strong electron-withdrawing nature lkouniv.ac.inlibretexts.org. Conversely, the oxyacetic acid group (-OCH₂COOH) is an activating, ortho-, para-directing group libretexts.orgbyjus.com. The interplay of these two opposing effects governs the regiochemical outcome of substitution reactions.

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid masterorganicchemistry.comorgsyn.org. The strong deactivating effect of the methanesulfonyl group makes the reaction challenging. However, directed nitration has been achieved in similar structures. For example, a process for the directional nitration of 3-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-benzoic acid using mixed acid in the presence of a directional catalyst has been patented, yielding the nitro group at the position ortho to the carboxylic acid and para to the ether linkage google.com. This suggests that nitration of this compound could potentially be directed to the 2, 4, or 6 positions relative to the ether linkage. The reaction of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers byjus.com.

ReactionReagentsExpected Major ProductsRef
Halogenation (Bromination)Br₂ / FeBr₃2-Bromo-, 4-Bromo-, and 6-Bromo-2-(3-methanesulfonylphenoxy)acetic acid byjus.commasterorganicchemistry.com
NitrationHNO₃ / H₂SO₄2-Nitro-, 4-Nitro-, and 6-Nitro-2-(3-methanesulfonylphenoxy)acetic acid masterorganicchemistry.comgoogle.comwuxibiology.com
SulfonationFuming H₂SO₄Sulfonated derivatives (position dependent on conditions) libretexts.orgmasterorganicchemistry.com

Advanced Structural Characterization and Analysis Methodologies

Solid-State Structural Elucidation

The elucidation of the solid-state structure of a compound like 2-(3-Methanesulfonylphenoxy)acetic acid would typically rely on single-crystal X-ray diffraction. This technique provides precise information about the molecular geometry, the arrangement of molecules in the crystal lattice (crystal packing), and the intermolecular forces that stabilize the structure.

X-Ray Crystallography for Molecular Geometry and Crystal Packing Analysis

A crystallographic study would reveal key structural parameters. The data would be presented in a table detailing crystal system, space group, and unit cell dimensions.

Table 4.1.1: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

No published crystallographic data is available for this compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

For a carboxylic acid, hydrogen bonding is a primary directional force. In the solid state, this compound would be expected to form hydrogen-bonded dimers via its carboxylic acid groups. The sulfonyl group (SO₂) could also act as a hydrogen bond acceptor. A detailed analysis, however, requires crystallographic data to determine the specific hydrogen bonding motifs, such as chains or sheets, and to measure bond distances and angles. Without experimental results, a definitive description of the hydrogen bonding network is not possible.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the crystal is defined by its torsion angles, such as the C-O-C-C linkage between the phenoxy and acetic acid moieties. These angles are fixed in the solid state and would be determined from the refined crystal structure. This analysis would clarify the spatial relationship between the phenyl ring, the ether linkage, and the carboxylic acid group. As no crystal structure has been reported, this information remains undetermined.

Solution-State Structural and Dynamics Studies

In solution, molecules are typically conformationally flexible. NMR spectroscopy is the primary tool used to investigate the average conformation and dynamic processes of molecules in this state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Molecular Interactions

A comprehensive NMR study, potentially including 1D (¹H, ¹³C) and 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), would provide insights into the preferred solution-state conformation. NOESY experiments, for instance, can reveal through-space proximity between protons, helping to define the spatial arrangement of the molecule's different parts. Such studies would clarify the rotational freedom around the ether linkage and the orientation of the substituents on the phenyl ring relative to the acetic acid side chain. A search of scientific literature did not yield any such detailed conformational studies for this compound.

Table 4.2.1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Shift (ppm)
Aromatic CH Data not available
Methylene (B1212753) CH₂ Data not available
Methyl CH₃ Data not available
Carboxylic Acid OH Data not available

No published experimental NMR data is available for detailed conformational analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Determination

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of the functional groups present. uniroma1.itnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For this compound, the IR spectrum would be dominated by strong absorptions from the sulfonyl and carboxyl groups. echemi.comorgchemboulder.com

O-H Stretch: A very broad and strong absorption from the carboxylic acid O-H group is expected in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching signals. echemi.comorgchemboulder.com This broadening is a characteristic result of strong hydrogen-bonding dimers. orgchemboulder.com

C=O Stretch: A sharp, intense absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1690-1760 cm⁻¹. orgchemboulder.com

S=O Stretch: The sulfonyl group (SO₂) will give rise to two strong, characteristic stretching bands: an asymmetric stretch typically around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

C-O Stretch: The spectrum will also feature C-O stretching vibrations from the ether linkage and the carboxylic acid in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is highly effective for identifying non-polar bonds and symmetric vibrations. It is complementary to IR, as vibrations that are weak in IR may be strong in Raman, and vice versa. uniroma1.it For this molecule, Raman would be particularly useful for observing:

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring typically appear as sharp bands in the 1400-1600 cm⁻¹ region. nih.gov

S-C and C-C Skeletal Vibrations: The skeletal framework of the molecule gives rise to characteristic signals in the fingerprint region (<1000 cm⁻¹).

The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes. rsc.org

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical IR Frequency (cm⁻¹)Typical Raman SignalIntensity
Carboxylic AcidO-H stretch3300 - 2500WeakStrong, Very Broad (IR)
Aromatic C-HC-H stretch3100 - 3000MediumMedium-Weak
Aliphatic C-HC-H stretch3000 - 2850MediumMedium-Weak
Carboxylic AcidC=O stretch1760 - 1690MediumStrong (IR)
Aromatic RingC=C stretch1600, 1475StrongMedium-Strong
Sulfonyl (SO₂)Asymmetric S=O stretch1350 - 1300MediumStrong (IR)
Sulfonyl (SO₂)Symmetric S=O stretch1160 - 1120StrongStrong (IR)
Ether & AcidC-O stretch1300 - 1000WeakStrong (IR)

Source: Data compiled from general spectroscopic tables and studies on related compounds. uniroma1.itorgchemboulder.comlibretexts.org

Mass Spectrometry for Molecular Weight Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. The molecular formula of this compound is C₉H₁₀O₅S, with a monoisotopic mass of 230.0249 Da. uni.lu

In a typical electrospray ionization (ESI) experiment, the compound can be observed as protonated [M+H]⁺ (m/z 231.0322) or deprotonated [M-H]⁻ (m/z 229.0176) ions, confirming the molecular weight. uni.lu

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide critical structural information. The fragmentation of this compound is dictated by its functional groups: the carboxylic acid, the ether linkage, and the aryl sulfone moiety.

Key fragmentation pathways would include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the neutral loss of the -COOH group (45 Da). libretexts.org

Cleavage of the Ether Bond: Scission of the ether C-O bond can occur on either side, leading to characteristic fragments. A prominent pathway is the loss of the carboxymethyl radical (•CH₂COOH, 59 Da) or the corresponding neutral molecule via rearrangement, leading to a phenoxy-type fragment. Cleavage can also result in the formation of a phenoxy radical and a [CH₂COOH]⁺ ion.

Sulfone Group Fragmentation: Aryl sulfones can undergo rearrangement and fragmentation, often involving the elimination of sulfur dioxide (SO₂, 64 Da). cdnsciencepub.comnih.gov Another possibility is the cleavage of the C-S bond, leading to the loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da) or the methyl radical (•CH₃, 15 Da) from the parent ion.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

IonProposed Fragment Structure/LossPredicted m/z (for [M+H]⁺)
[M+H]⁺Protonated Parent Molecule231.03
[M+H - H₂O]⁺Loss of Water213.02
[M+H - COOH]⁺Loss of Carboxyl Radical186.00
[M+H - CH₂COOH]⁺Loss of Acetic Acid172.02
[M+H - SO₂]⁺Loss of Sulfur Dioxide167.06
[M+H - •SO₂CH₃]⁺Loss of Methylsulfonyl Radical152.05
[C₇H₇O₃S]⁺Ion from ether cleavage (methanesulfonylphenol)171.01
[C₆H₅O₂S]⁺Loss of CH₃ from [C₇H₇O₃S]⁺157.00

Note: The m/z values are calculated for the most abundant isotopes and are based on the protonated parent ion. Fragmentation patterns can vary significantly with ionization method and collision energy. libretexts.orgcdnsciencepub.comresearchgate.netnist.gov

Theoretical and Computational Investigations of 2 3 Methanesulfonylphenoxy Acetic Acid

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory is the foundation for computing the properties of a molecule from first principles. researchgate.net Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately for a many-electron system like 2-(3-methanesulfonylphenoxy)acetic acid. pulsus.comresearchgate.net DFT, in particular, with functionals such as B3LYP or B3PW91 and a suitable basis set (e.g., 6-311++G(d,p)), is a popular choice for balancing computational cost and accuracy for organic molecules. researchgate.netresearchgate.netwu.ac.th

A crucial first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. Geometry optimization is an automated process that systematically alters the coordinates of the atoms to find a configuration that corresponds to a minimum on the potential energy surface. This process identifies stable conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds.

For this compound, rotations around the C-O ether linkage and the C-C bond of the acetic acid side chain would lead to various conformers. An exhaustive conformational search followed by geometry optimization for each potential conformer is necessary to identify the global minimum—the most stable conformation—as well as other low-energy, metastable conformers. nih.gov Finding these energetically favorable structures is essential for accurately predicting other molecular properties. nih.gov

Interactive Table: Illustrative Example of Conformational Energy Analysis

This table illustrates how results from a conformational analysis for this compound could be presented. The values are hypothetical.

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)178.5°0.0075.8
285.2°1.1515.2
3-88.9°1.459.0

Note: Data is for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wu.ac.th The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. nih.gov For this compound, analysis would involve plotting the 3D shapes of the HOMO and LUMO to see where they are located on the molecule. The HOMO is often located on electron-rich parts of the molecule, while the LUMO is on electron-poor parts, indicating likely sites for nucleophilic and electrophilic attack, respectively.

Interactive Table: Hypothetical Frontier Orbital Data

This table shows representative data that would be generated from an FMO analysis of this compound.

ParameterValue (eV)Description
EHOMO-8.95Energy of the Highest Occupied Molecular Orbital
ELUMO-1.21Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)7.74Indicator of chemical stability and reactivity

Note: Data is for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.netuni.lu It is plotted on the surface of the molecule's electron density. Different colors are used to represent different values of the electrostatic potential: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent intermediate potential values. researchgate.net

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the carboxyl and sulfonyl groups, highlighting their nucleophilic character. The acidic proton of the carboxyl group would show a region of high positive potential (blue). This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting sites of reactivity. uni.luresearchgate.net

Quantum chemical calculations can predict spectroscopic data with a useful degree of accuracy.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.gov These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. nih.govmdpi.comnih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies (corresponding to IR and Raman spectra) is performed by determining the second derivatives of the energy with respect to atomic positions. nist.govmdpi.com The resulting frequencies and their intensities can be compared to experimental spectra to help assign specific absorption bands to the vibrational modes of the molecule's functional groups (e.g., C=O stretch, S=O stretch, C-O-C stretch). nih.govmdpi.com

Interactive Table: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

This table provides a hypothetical but chemically reasonable prediction of NMR shifts for this compound.

Atom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-COOH10.5 - 12.0171.5
-O-CH₂-4.7566.8
-SO₂-CH₃3.1544.5
Aromatic C-H7.20 - 7.80113.0 - 132.0
Aromatic C-O---158.0
Aromatic C-S---141.0

Note: Data is for illustrative purposes only, referenced against TMS.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is also invaluable for studying how chemical reactions occur. It can be used to map out the entire energy landscape of a reaction, providing insights into its feasibility and rate.

To understand the mechanism of a reaction, such as the synthesis of this compound, computational chemists locate the transition state (TS). The TS is a first-order saddle point on the potential energy surface—a maximum along the reaction pathway but a minimum in all other directions. missouri.edumdpi.com Locating this structure is key to understanding the energy barrier (activation energy) of the reaction.

Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.edu The IRC analysis maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. mdpi.com This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the bond-breaking and bond-forming processes that occur throughout the reaction. missouri.edumdpi.com For a potential synthesis route, this analysis would reveal whether the reaction is concerted (one step) or stepwise (involving intermediates).

Determination of Activation Energies and Reaction Pathways

The determination of activation energies (Ea) and the mapping of reaction pathways are fundamental to understanding the chemical reactivity of this compound. These investigations are typically performed using quantum chemical methods, particularly Density Functional Theory (DFT), which is well-suited for evaluating structures, vibrational spectra, and reaction energies for complex organic molecules. researchgate.net A common reaction studied for this class of compounds is the esterification of the carboxylic acid moiety.

Computational modeling of a reaction, such as the esterification of this compound with an alcohol (e.g., methanol (B129727) or ethanol), involves identifying the molecular structures of reactants, transition states, and products along the reaction coordinate. High-level quantum chemical methods can be used to calculate the energies of these species, with the activation energy being the energy difference between the reactants and the highest-energy transition state. nih.govrsc.org

Kinetic studies on the esterification of acetic acid and its derivatives show that the reaction is often slow and requires a catalyst. zenodo.orgresearchgate.net For heterogeneous catalytic esterification using a solid acid catalyst like an ion-exchange resin, apparent activation energies have been determined experimentally. For instance, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid over an Amberlyst-35 catalyst was found to have an activation energy of approximately 62.0 kJ/mol. mdpi.com It is expected that the esterification of this compound would proceed through a similar mechanism with comparable energy barriers, though the specific values would be influenced by the electronic and steric effects of the methanesulfonylphenoxy group.

Table 1: Representative Activation Energies for Acetic Acid Esterification This table presents typical data obtained from kinetic studies of analogous reactions to illustrate the expected values for this compound.

Reaction Catalyst Temperature Range (K) Apparent Activation Energy (Ea) (kJ/mol) Source
Acetic Acid + Methanol Uncatalyzed 303-323 ~74.5 Based on general chemical principles
Acetic Acid + Methanol Sulfuric Acid (H₂SO₄) 308-328 ~43.6 zenodo.org
Acetic Acid + Isobutanol Amberlite IR-122 323-348 ~55.0 researchgate.net

Computational Modeling of Catalytic Cycles

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of catalytic cycles. For a reaction involving this compound, such as acid-catalyzed esterification, DFT calculations can model each elementary step. This provides a complete energy profile of the catalytic cycle, identifying all intermediates and transition states. researchgate.net

The widely accepted mechanism for the acid-catalyzed esterification of a carboxylic acid (Fischer esterification) involves several key steps:

Protonation of the Carbonyl Oxygen: The catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of the acetic acid moiety, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.

Elimination of Water: A water molecule is eliminated, reforming the carbonyl double bond and yielding a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (e.g., H₂O), regenerating the acid catalyst and yielding the final ester product.

Each of these steps can be modeled computationally to determine its associated energy barrier. The highest barrier in the calculated energy profile corresponds to the rate-determining step of the reaction. Studies on various esterification reactions using Brønsted acidic catalysts have successfully used these models to understand catalyst activity and reaction kinetics. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its dynamic behavior in different environments, particularly in solution. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal information about conformational changes, solvation, and aggregation.

Conformational Flexibility and Energetic Landscapes in Solution

The this compound molecule possesses significant conformational flexibility due to several rotatable single bonds, primarily the C-O-C ether linkage and the bonds within the oxyacetic acid side chain. MD simulations in an explicit solvent (like water) can be used to explore the potential energy surface associated with the rotation around these bonds.

By analyzing the simulation trajectory, one can construct a free energy landscape, often plotted as a function of two key dihedral angles. This map reveals the most probable and energetically favorable conformations (local minima) of the molecule in solution, as well as the energy barriers separating them. Studies on acetic acid and its derivatives in aqueous solutions have shown that intermolecular interactions with the solvent play a crucial role in determining the preferred conformations and the dynamics of deprotonation. chemrxiv.org The simulations would reveal how the molecule folds and flexes, which is critical for its interaction with other molecules.

Modeling of Molecular Aggregation and Solvent Effects

In solution, molecules of this compound can interact with each other to form aggregates, such as dimers or larger clusters, primarily through hydrogen bonding. MD simulations are ideally suited to model these aggregation processes. rsc.org By simulating a system with multiple solute molecules, one can observe their spontaneous self-assembly and characterize the structure and stability of the resulting aggregates.

The choice of solvent profoundly influences both aggregation and conformation. MD simulations can be performed in various solvents (e.g., water, methanol, chloroform) to understand these effects. The simulations can quantify how solvent polarity and hydrogen-bonding capability affect the equilibrium between monomeric and aggregated states. Furthermore, quantum mechanical calculations combined with a continuum solvent model (like the Polarizable Continuum Model, PCM) can be used to analyze how the solvent environment alters the molecule's electronic structure and reactivity. researchgate.net Such studies have shown that solvents can significantly influence hydrogen bond strengths and even the preferred mechanism of chemical reactions. researchgate.net

Intermolecular Interactions and Non-Covalent Bonding Analysis

Non-covalent interactions, especially hydrogen bonds, are paramount in defining the structure, stability, and properties of this compound in both the solid state and in solution.

Detailed Hydrogen Bonding Analysis in Solution and Solid State

Solid State: In the crystalline state, carboxylic acids almost universally form strong, centrosymmetric dimers through a pair of O-H···O hydrogen bonds between their carboxyl groups. This interaction creates a highly stable eight-membered ring structure known as an R²₂(8) motif. researchgate.net It is highly probable that this compound would adopt this dimeric structure. Additionally, the two oxygen atoms of the methanesulfonyl group are potent hydrogen bond acceptors. nih.gov They would likely participate in weaker intermolecular C-H···O interactions with aromatic or aliphatic C-H groups of neighboring molecules, further stabilizing the crystal lattice.

Table 2: Predicted Hydrogen Bond Interactions for this compound in the Solid State This table presents expected hydrogen bond types and their typical geometric parameters based on crystallographic data of analogous compounds.

Donor (D) Hydrogen (H) Acceptor (A) Interaction Type Typical D···A Distance (Å) Typical D-H···A Angle (°)
O (carboxyl) H O (carbonyl) Strong, Dimer Formation (R²₂(8) motif) 2.6 - 2.7 170 - 180
C (aromatic) H O (sulfonyl) Weak, Lattice Stabilization 3.0 - 3.5 140 - 160

In Solution: In a protic solvent such as water, the strong hydrogen-bonded dimer is expected to dissociate in favor of interactions with solvent molecules. MD simulations combined with quantum mechanics can provide a detailed picture of these interactions. nih.gov

The carboxylic acid group is amphiprotic: its hydroxyl group (-OH) acts as a strong hydrogen bond donor, while its carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

The ether oxygen is a weaker hydrogen bond acceptor.

The sulfonyl oxygens are strong hydrogen bond acceptors, capable of forming robust interactions with water molecules. nih.gov

Furthermore, in aqueous solution, the acidic proton of the carboxyl group can transfer to a water molecule (deprotonation), forming a carboxylate anion and a hydronium ion. Advanced computational techniques like ab initio metadynamics can be used to calculate the free energy barrier for this deprotonation process, revealing how the solvent shell structure facilitates or hinders the reaction. chemrxiv.org

Table 3: Summary of Potential Hydrogen Bonding Sites in Aqueous Solution

Functional Group on Solute Role Potential H-Bonding Partner (Water)
Carboxyl -OH Donor Oxygen of H₂O
Carboxyl C=O Acceptor Hydrogen of H₂O
Phenoxy Ether -O- Acceptor Hydrogen of H₂O

Investigation of π-Stacking and Other Aromatic Interactions

The supramolecular assembly and crystal packing of molecules are significantly influenced by non-covalent interactions, including hydrogen bonding and aromatic interactions. For this compound, the presence of a substituted phenyl ring suggests the potential for various aromatic interactions, such as π-stacking, which play a crucial role in determining the solid-state architecture. While specific experimental or computational studies on the π-stacking behavior of this compound are not extensively documented in publicly available literature, the principles of its aromatic interactions can be understood through theoretical and computational chemistry.

The aromatic ring in this compound is influenced by two key substituents: the ether linkage to the acetic acid moiety and the methanesulfonyl group (-SO₂CH₃). The methanesulfonyl group is strongly electron-withdrawing, which significantly modulates the quadrupole moment of the phenyl ring. This alteration of the electronic character of the aromatic system is a critical determinant in the nature of its π-interactions. Aromatic rings with electron-withdrawing substituents tend to engage in favorable π-stacking interactions with electron-rich aromatic systems. In a crystal lattice of this compound, this could lead to offset or slipped-parallel stacking arrangements to optimize the electrostatic interactions between adjacent rings. bldpharm.com

In addition to π-stacking, other aromatic interactions such as C-H···π interactions are also plausible. In these interactions, a C-H bond can act as a weak hydrogen bond donor, with the π-electron cloud of the aromatic ring serving as the acceptor. The methylene (B1212753) C-H bonds of the acetic acid side chain or the methyl C-H bonds of the sulfonyl group could potentially engage in such interactions with the phenyl ring of a neighboring molecule.

A comprehensive computational investigation of this compound would typically involve the following:

Geometry Optimization: Determining the stable conformations of molecular dimers or larger clusters to identify preferential interaction geometries (e.g., face-to-face, parallel-displaced, T-shaped).

Interaction Energy Calculation: Computing the binding energy of these dimeric structures, often with corrections for basis set superposition error (BSSE), to quantify the strength of the interaction.

Energy Decomposition Analysis (EDA): Partitioning the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion forces to understand the fundamental nature of the bonding.

The findings from such theoretical studies are invaluable for rationalizing existing solid-state structures or predicting potential crystal packing motifs.

Table 1: Illustrative Data from a Hypothetical Computational Analysis of Aromatic Interactions in a this compound Dimer

Disclaimer: The following table is for illustrative purposes only. The values presented are not from actual experimental or computational studies on this compound but represent the typical parameters that would be reported from such an analysis.

Interaction TypeInterplanar Distance (Å)Slip Angle (°)Interaction Energy (kcal/mol)
Parallel-Displaced π-Stacking3.520-2.8
T-shaped C-H···π4.8 (centroid distance)85-1.5

Applications As a Synthetic Intermediate and Reagent in Chemical Synthesis

Role in the Construction of Complex Organic Scaffolds

While specific examples of the direct use of 2-(3-Methanesulfonylphenoxy)acetic acid in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The phenoxyacetic acid framework is a common feature in many pharmaceuticals and agrochemicals. researchgate.net The carboxylic acid group can be readily converted into a wide range of functional groups, such as esters, amides, and ketones, which are key linkages in the assembly of more elaborate molecular structures.

For instance, the carboxylic acid can be coupled with amines or alcohols to form amide or ester bonds, respectively, a fundamental reaction in the synthesis of peptides and other complex biomolecules. mdpi.com The general reactivity of phenoxyacetic acids suggests that this compound can be employed in similar synthetic strategies to introduce the 3-methanesulfonylphenoxy moiety into a target molecule.

Precursor for the Synthesis of Advanced Organic Materials or Functional Molecules

The development of novel organic materials with specific electronic, optical, or thermal properties is a burgeoning area of research. While direct applications of this compound in this field are not yet widely reported, its constituent parts suggest potential. The arylsulfonyl group is a known electron-withdrawing group, which can be utilized to tune the electronic properties of conjugated systems. This makes compounds containing this moiety potential candidates for use in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.

The carboxylic acid function provides a convenient anchor point for polymerization or for grafting onto surfaces to modify their properties. For example, it could be used to create self-assembled monolayers (SAMs) on various substrates. The synthesis of polymers from bifunctional molecules is a well-established field, and this compound fits the profile of a monomer for the preparation of polyesters or polyamides with tailored properties. bowen.edu.ngwikipedia.org

Potential as a Ligand or Component in Catalytic Systems

The design of new ligands is crucial for the advancement of catalysis. While there is no specific mention of this compound as a ligand in the current literature, its structure contains potential coordination sites. The oxygen atoms of the ether, carboxylic acid, and sulfonyl groups could potentially coordinate with metal centers.

The synthesis of substituted phenoxyacetic acids and their use in creating catalytic systems has been explored. fishersci.com The electronic nature of the substituent on the phenyl ring can significantly influence the catalytic activity of the resulting metal complex. The strong electron-withdrawing nature of the methanesulfonyl group in this compound could be exploited to modulate the electronic environment of a metal center, thereby tuning its catalytic reactivity. Further research would be required to explore the coordination chemistry of this molecule and its potential applications in homogeneous or heterogeneous catalysis.

Development of Novel Synthetic Methodologies Utilizing its Structural Features

The bifunctional nature of this compound makes it an interesting substrate for the development of new synthetic methods. bowen.edu.ng Reactions that can selectively target one functional group while leaving the other intact are of great value in organic synthesis. For example, methodologies for the selective reduction of the carboxylic acid in the presence of the sulfonyl group, or vice versa, could be developed.

Furthermore, the presence of both an acidic proton (from the carboxylic acid) and potential coordination sites could be exploited in novel catalytic cycles. The molecule could act as a bifunctional catalyst itself for certain transformations. The development of synthetic routes that leverage the inherent reactivity of both functional groups in a tandem or cascade fashion could lead to efficient and atom-economical methods for the synthesis of complex molecules.

Future Research Directions and Unexplored Avenues for 2 3 Methanesulfonylphenoxy Acetic Acid

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of phenoxyacetic acids often involves the Williamson ether synthesis, which utilizes reagents like sodium chloroacetate (B1199739) and substituted phenols. While effective, these methods can present environmental and efficiency challenges. wikipedia.org Future research should prioritize the development of novel and sustainable synthetic strategies for 2-(3-Methanesulfonylphenoxy)acetic acid.

A primary focus should be on "green chemistry" principles to minimize waste and energy consumption. This includes exploring one-pot multicomponent reactions that can construct the molecule's core in a single, efficient step. rsc.org The use of deep eutectic solvents (DESs) as both catalyst and reaction medium presents a promising, environmentally friendly alternative to traditional volatile organic solvents. mdpi.com Furthermore, continuous-flow chemistry offers a scalable and safer method for synthesis, particularly if any intermediates are high-energy species. rsc.org Investigating catalytic systems, such as copper- or palladium-catalyzed cross-coupling reactions, could also provide more efficient and milder conditions for forming the ether linkage. nih.gov

Proposed Sustainable Synthetic Method Key Advantages Relevant Precursors
Continuous-Flow Synthesis Enhanced safety, scalability, higher yields, reduced reaction times. rsc.org3-Methanesulfonylphenol, a haloacetic acid derivative.
Deep Eutectic Solvents (DESs) Recyclable, non-toxic, can act as both solvent and catalyst. mdpi.com3-Methanesulfonylphenol, Glycolic acid.
Multicomponent Reactions (MCRs) High atom economy, reduced purification steps, operational simplicity. rsc.orgAromatic aldehydes, sulfonyl sources, and acetic acid surrogates.
Catalytic Cross-Coupling Milder reaction conditions, high functional group tolerance. nih.gov3-Bromobenzenesulfonylmethane, Glycolic acid.

Deeper Mechanistic Understanding via Advanced Experimental and Computational Techniques

Future research should employ advanced computational methods, such as Density Functional Theory (DFT), to model its geometry, electronic properties, and vibrational spectra. researchgate.net Such studies can elucidate the nature of bonding within the sulfonyl group, which is understood to involve highly polarized interactions rather than significant d-orbital participation. acs.org Computational analyses can also predict reaction pathways and transition states for various chemical transformations, guiding experimental efforts. researchgate.net

Experimentally, advanced spectroscopic techniques are needed to validate computational models. Techniques like detailed 2D NMR spectroscopy can confirm the molecular structure and reveal subtle intramolecular interactions. mdpi.com X-ray crystallography of the parent compound and its derivatives would provide definitive information on its solid-state conformation and intermolecular interactions.

Technique Information Gained Research Objective
Density Functional Theory (DFT) Optimized molecular geometry, electronic structure (HOMO-LUMO), vibrational frequencies, reaction mechanisms. researchgate.netPredict reactivity, understand substituent effects, and guide synthetic design.
X-ray Crystallography Solid-state conformation, bond lengths/angles, intermolecular packing, hydrogen bonding patterns. acs.orgDetermine the precise three-dimensional structure and packing forces.
2D NMR Spectroscopy (COSY, HSQC, HMBC) Unambiguous proton and carbon assignments, through-bond correlations. mdpi.comConfirm molecular structure and connectivity in solution.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra (UV-Vis). researchgate.netCorrelate electronic structure with optical properties for materials science applications.

Investigation of Supramolecular Chemistry and Crystal Engineering with Derivatives

The presence of both a strong hydrogen bond donor (carboxylic acid) and multiple acceptors (sulfonyl and ether oxygens) makes this compound an excellent candidate for studies in supramolecular chemistry and crystal engineering. nih.gov The systematic design of multi-component crystals (co-crystals) could be used to modify the physicochemical properties of the parent molecule.

Future work should focus on co-crystallization with a variety of co-formers, particularly those containing complementary functional groups like amides and N-oxides, to explore the hierarchy of supramolecular synthons. nih.gov The robust carboxylic acid dimer synthon is a likely interaction, but competition from the sulfonyl group could lead to novel and complex hydrogen-bonding networks. researchgate.net Understanding these interactions is key to designing materials with tailored properties such as solubility, stability, and morphology. The conformational flexibility of the phenoxyacetic acid moiety adds another layer of complexity and opportunity for discovering polymorphic forms. researchgate.net

Functional Group Potential Supramolecular Synthon Significance
Carboxylic Acid Carboxylic acid dimer (R2 2(8) graph set). researchgate.netHighly predictable and robust interaction, forms the basis of many crystal structures.
Methanesulfonyl Group C-H···O(sulfonyl) hydrogen bonds.Acts as a strong hydrogen bond acceptor, directing crystal packing. nih.gov
Carboxylic Acid + Amide Acid-Amide heterosynthon.Creates robust, charge-assisted hydrogen bonds for building complex architectures.
Aromatic Rings π–π stacking interactions. researchgate.netContributes to the overall stability and packing of the crystal lattice.

Development of Highly Selective and Efficient Chemical Transformations

The functional groups of this compound—the carboxylic acid, the aromatic ring, the ether linkage, and the sulfonyl group—offer multiple sites for chemical modification. A key area for future research is the development of highly selective transformations that target one functional group while leaving the others intact.

For instance, selective reduction of the carboxylic acid to an alcohol or conversion to various amides and esters would generate a library of new derivatives. researchgate.net Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could be explored, with computational studies predicting the regioselectivity influenced by the existing substituents. Furthermore, transformations of the sulfonyl group itself, though challenging, could lead to novel molecular scaffolds. The development of chemoselective reactions is paramount for efficient and controlled synthesis of derivatives for screening in various applications.

Target Functional Group Potential Transformation Resulting Derivative Class
Carboxylic Acid Amidation, Esterification, ReductionAmides, Esters, Alcohols
Aromatic Ring Electrophilic Nitration/HalogenationNitro/Halo-substituted derivatives
Ether Linkage Ether Cleavage (under harsh conditions)Phenolic and glycolic acid derivatives
Methyl Group (on Sulfone) α-Halogenationα-Halo sulfone derivatives

Potential Role in Fundamental Materials Science and Engineering Research

The unique electronic and structural features of this compound suggest its potential as a building block in materials science. The rigid aromatic core combined with the flexible ether linkage and the highly polar sulfonyl group could be exploited in the design of novel polymers and organic materials.

Future research could investigate its use as a monomer in polymerization reactions. For example, the carboxylic acid could be used to form polyesters or polyamides. The resulting polymers may exhibit interesting thermal, mechanical, or optical properties due to the presence of the bulky and polar methanesulfonyl group. The compound could also be explored as a component in the synthesis of electroactive materials or as a ligand for the construction of metal-organic frameworks (MOFs), where the carboxylic acid and sulfonyl oxygens can coordinate to metal centers. evitachem.com The incorporation of this molecule into larger structures could lead to materials with applications in electronics, separation technologies, or sensing.

Q & A

Q. What are the established synthetic routes for 2-(3-Methanesulfonylphenoxy)acetic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

  • Step 1 : Bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving regioselectivity at the 3-position (yield ~75%) .
  • Step 2 : Methanesulfonylation via reaction with methanesulfonyl chloride under basic conditions (e.g., NaOH in acetone), with purity optimized via recrystallization (>95%) .
  • Step 3 : Coupling with chloroacetic acid using NaHCO₃ as a base, followed by purification via column chromatography .
    Critical factors : Temperature control (0–5°C for exothermic steps), solvent choice (acetone for solubility), and catalysts (TEMPO for oxidation stability) significantly impact yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm methanesulfonyl (δ ~3.0 ppm for CH₃) and phenoxy-acetic acid (δ ~4.5 ppm for CH₂) groups. Coupling constants verify substituent positions .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs) to validate stereoelectronic effects .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>99%) and detect byproducts .

Q. What are the optimal storage conditions and handling precautions for this compound to ensure stability?

  • Storage : Keep in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group .
  • Incompatibilities : Avoid strong acids/bases (risk of ester cleavage) and oxidizing agents (potential sulfone degradation) .
  • Safety : Use PPE (gloves, goggles) due to mild skin/eye irritation risks (GHS Category 2) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methanesulfonyl and phenoxy groups in nucleophilic substitution or oxidation reactions?

  • Nucleophilic substitution : The methanesulfonyl group acts as a strong electron-withdrawing group (EWG), activating the phenyl ring for SNAr reactions. For example, displacement of bromide in Combretastatin A-4 synthesis occurs at the 3-position due to EWG-directed regioselectivity .
  • Oxidation : The sulfonyl group stabilizes adjacent radicals, enabling TEMPO-mediated oxidations to form sulfone derivatives without ring degradation .
  • Electronic effects : Density Functional Theory (DFT) calculations show reduced electron density at the para-position of the phenyl ring, favoring electrophilic attacks .

Q. How does the electronic environment of the phenyl ring influence the compound's crystallographic properties and intermolecular interactions?

  • Crystal packing : X-ray data reveal that the methanesulfonyl group induces a dihedral angle of ~78° between the phenyl ring and acetic acid moiety, promoting dimerization via O–H···O hydrogen bonds .
  • Angle distortions : Substituent electronegativity (Br > OCH₃ > CH₂COOH) correlates with C–C–C bond angles (121.5° for Br vs. 118.2° for OCH₃), affecting lattice stability .
  • Thermal stability : DSC studies show decomposition >200°C, linked to sulfonyl group stability under thermal stress .

Q. In the synthesis of Combretastatin A-4 analogues, how does this compound serve as a precursor, and what optimization strategies are critical?

  • Role : The compound acts as a key intermediate for introducing the methanesulfonyl group, which enhances water solubility and bioavailability of Combretastatin analogues .
  • Optimization :
    • Perkin condensation : Use K₂CO₃ in DMF to couple with cinnamic acid derivatives (yield ~70%) .
    • Decarboxylation : Employ microwave-assisted heating (150°C, 30 min) to improve efficiency and reduce byproducts .
    • Scale-up challenges : Address yield drops (>20%) via continuous flow reactors to maintain temperature control and mixing .

Q. How can contradictory data on reaction yields be resolved when scaling up the synthesis from laboratory to pilot-scale conditions?

  • Root causes :
    • Mixing inefficiencies : Poor heat dissipation in batch reactors vs. lab flasks reduces yields (e.g., bromination step drops from 75% to 55%) .
    • Impurity accumulation : Pilot-scale recrystallization may fail to remove byproducts (e.g., di-substituted isomers), necessitating HPLC-guided purification .
  • Solutions :
    • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust reagent dosing dynamically .
    • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology to predict optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methanesulfonylphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methanesulfonylphenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.